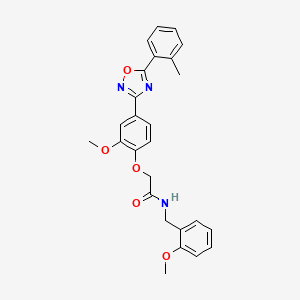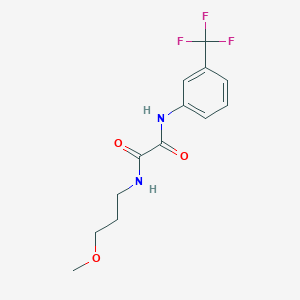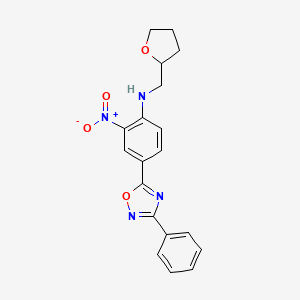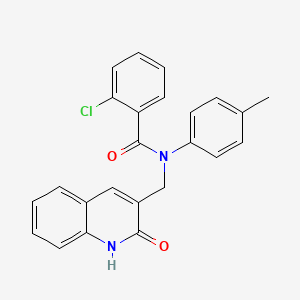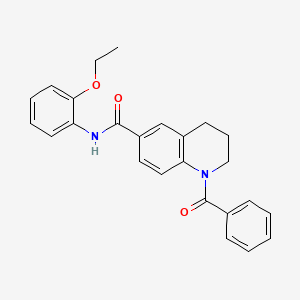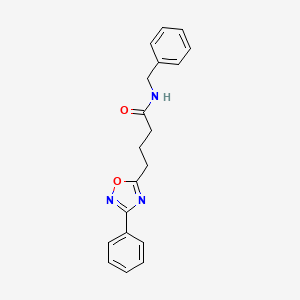
N-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as PBOX-15 and has been synthesized using different methods. The purpose of
Mecanismo De Acción
The mechanism of action of N-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves the activation of the mitochondrial apoptotic pathway in cancer cells. PBOX-15 induces the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to apoptosis. In neuroscience, PBOX-15 has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, PBOX-15 induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In neuroscience, PBOX-15 has anxiolytic and antidepressant effects, reduces stress-induced behaviors, and modulates the levels of neurotransmitters. In imaging, PBOX-15 is a fluorescent probe that can selectively bind to amyloid-beta plaques in Alzheimer's disease, allowing for their detection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its selectivity for cancer cells, making it a potential candidate for cancer therapy. Another advantage is its anxiolytic and antidepressant effects, which make it a potential candidate for the treatment of mood disorders. One limitation is the lack of clinical trials to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of N-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One direction is the development of PBOX-15 derivatives with improved selectivity and efficacy. Another direction is the investigation of its potential application in other fields such as infectious diseases and inflammation. Additionally, the development of imaging techniques using PBOX-15 derivatives for the detection of other diseases is an area of future research.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in various fields such as cancer research, neuroscience, and imaging. Its selective induction of apoptosis in cancer cells, anxiolytic and antidepressant effects, and fluorescent properties make it a promising candidate for further research. However, further studies are needed to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been achieved using different methods. One of the methods involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with N-benzyl-4-bromobutanamide in the presence of a base such as potassium carbonate. The resulting product is then purified to obtain this compound.
Aplicaciones Científicas De Investigación
N-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential application in various fields such as cancer research, neuroscience, and imaging. In cancer research, PBOX-15 has been shown to selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity makes it a potential candidate for cancer therapy. In neuroscience, PBOX-15 has been shown to have anxiolytic and antidepressant effects in animal models. In imaging, PBOX-15 has been used as a fluorescent probe for the detection of amyloid-beta plaques in Alzheimer's disease.
Propiedades
IUPAC Name |
N-benzyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-17(20-14-15-8-3-1-4-9-15)12-7-13-18-21-19(22-24-18)16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAYDOAWJARQRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

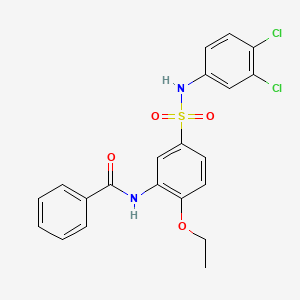
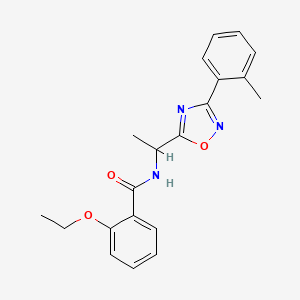
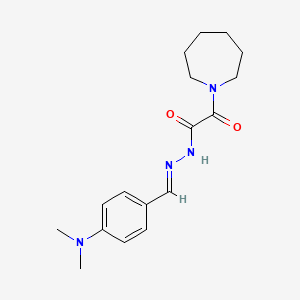
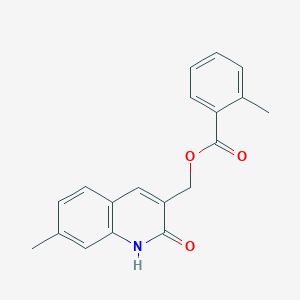
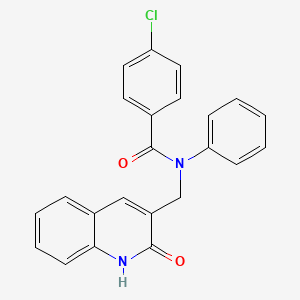
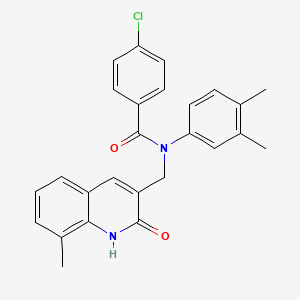
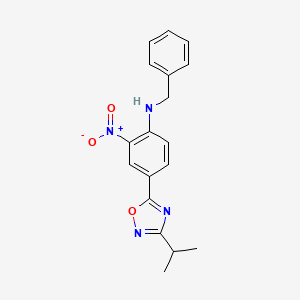

![4-(tert-butyl)-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701885.png)
